N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
Overview
Description
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2S2 and its molecular weight is 435.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[1-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzothiazole-6-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction results in the disruption of the cell wall biosynthesis of the Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound causes cell lysis, leading to the death of the bacterium . This makes it a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of an O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzothiazole compounds
Biochemical Analysis
Biochemical Properties
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into prostaglandins . The compound’s interaction with COX enzymes suggests its potential as an anti-inflammatory agent. Additionally, it has been shown to interact with other biomolecules, such as neurotransmitters, indicating its potential role in neurological functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by binding to DNA and influencing the activity of transcription factors . These interactions highlight its potential as a therapeutic agent in inflammatory and neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in cell signaling and gene expression . In vivo studies further support these findings, indicating potential long-term effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and neuroprotective effects . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation . The compound’s metabolism leads to the formation of active metabolites that can further influence cellular functions . These interactions underscore its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall bioavailability and efficacy . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations are crucial for its interactions with DNA and other biomolecules, influencing its overall efficacy .
Properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-3-28-15-5-4-6-16-19(15)24-21(30-16)26-18(9-12(2)25-26)23-20(27)13-7-8-14-17(10-13)29-11-22-14/h4-11H,3H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPKUMACOONIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.